Several studies have investigated the antibacterial activity of compounds structurally related to 2-Phenylbenzimidazole-4-carboxylic acid, often focusing on quinoline derivatives. [, , , ] These studies frequently evaluate:
One study investigated the antiviral activity of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one derivatives, which are structurally related to 2-Phenylbenzimidazole-4-carboxylic acid. [] The study evaluated their activity against HIV, HSV, and vaccinia viruses, suggesting a potential for antiviral drug development.
One paper describes the synthesis and antitubercular evaluation of 4-(4-nitro-phenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester derivatives. [] While not identical to 2-Phenylbenzimidazole-4-carboxylic acid, the shared structural motifs suggest the latter's potential for antitubercular activity warrants investigation.
One study explored the synthesis and antileishmanial activity of 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853) and its analogues. [] The promising activity observed for some analogues, particularly against Leishmania donovani, highlights the potential of exploring related structures for treating leishmaniasis.
Multiple studies have focused on developing xanthine oxidoreductase (XOR) inhibitors for treating hyperuricemia and related conditions. [, ] While not directly investigated, the structural similarity of 2-Phenylbenzimidazole-4-carboxylic acid to known XOR inhibitors like febuxostat and Y-700 suggests its potential as an XOR inhibitor warrants investigation.
Research into Diacylglycerol acyltransferase-1 (DGAT-1) inhibitors for treating obesity and diabetes has yielded promising results. [] Though not directly assessed, the structural similarities between 2-Phenylbenzimidazole-4-carboxylic acid and potent DGAT-1 inhibitors like compound 29 warrant further investigation into its potential in this area.
One study identified 2-Methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) as a novel aryl hydrocarbon receptor (AhR) antagonist capable of preventing TCDD-induced toxicity. [] While structurally different from 2-Phenylbenzimidazole-4-carboxylic acid, the study highlights the potential of exploring similar compounds for their AhR antagonistic properties.
Several studies investigated the cytotoxic activity of various heterocyclic carboxylic acid derivatives against different cancer cell lines. [, , ] While not directly tested, the presence of similar structural motifs in these active compounds suggests 2-Phenylbenzimidazole-4-carboxylic acid may also exhibit cytotoxic activity and warrants further investigation.
Numerous studies emphasize the importance of structure-activity relationships in understanding the biological activity of synthesized compounds. [, , , , , ] By systematically modifying specific structural features of 2-Phenylbenzimidazole-4-carboxylic acid and evaluating the resulting changes in biological activity, researchers can gain valuable insights into the key structural elements responsible for its activity and optimize its therapeutic potential.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: